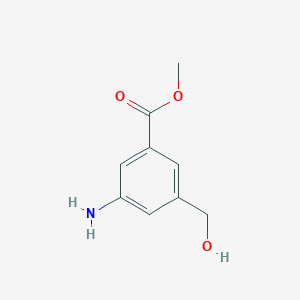![molecular formula C20H14ClN3O2 B239921 N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide (CB-1) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a potent and selective inhibitor of the protein kinase, which is involved in many signaling pathways in the body. The purpose of
作用機序
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide selectively inhibits protein kinase, which is involved in many signaling pathways in the body. By inhibiting this enzyme, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide can block the downstream effects of these pathways, such as cell proliferation, neurotransmitter release, and immune response modulation. The exact mechanism of action of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide is still being studied, but it is thought to involve the binding of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide to the ATP-binding site of protein kinase.
Biochemical and Physiological Effects:
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to inhibit cell proliferation and induce apoptosis in tumor cells. In neurobiology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders. In immunology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate the immune response, which could have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in lab experiments is its potency and selectivity for protein kinase inhibition. This allows for specific targeting of signaling pathways involved in various biological processes. However, one limitation of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide is its potential off-target effects, as protein kinase is involved in many signaling pathways in the body. Additionally, the synthesis of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide can be complex and time-consuming, which could limit its availability for use in lab experiments.
将来の方向性
There are several future directions for the use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in scientific research. One direction is the development of more potent and selective inhibitors of protein kinase, which could have implications for the treatment of various diseases. Another direction is the exploration of the potential use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in combination with other drugs or therapies, which could enhance its efficacy. Additionally, the use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in animal studies could provide further insight into its potential use in humans.
In conclusion, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide (N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its potency and selectivity for protein kinase inhibition make it a valuable tool for targeted modulation of signaling pathways involved in various biological processes. While its potential off-target effects and complex synthesis method are limitations, the future directions for the use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in scientific research are promising.
合成法
The synthesis of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide involves the reaction of 4-chlorobenzylamine with 2-amino-5-chlorobenzoxazole in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate compound. This intermediate is then reacted with nicotinamide in the presence of a catalyst, such as triethylamine, to yield N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide. The purity of the compound is typically analyzed by high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to inhibit the growth of tumor cells by blocking the protein kinase involved in cell proliferation. In neurobiology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders. In immunology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate the immune response, which could have implications for the treatment of autoimmune diseases.
特性
製品名 |
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide |
|---|---|
分子式 |
C20H14ClN3O2 |
分子量 |
363.8 g/mol |
IUPAC名 |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-5-3-13(4-6-15)10-19-24-17-11-16(7-8-18(17)26-19)23-20(25)14-2-1-9-22-12-14/h1-9,11-12H,10H2,(H,23,25) |
InChIキー |
ZGMWTFYPCGMYNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)


![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
